
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-cyclopentylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and the types of bonds and interactions between its atoms .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Photochemical Generation and Methanol Trapping
A study by M. Abe, W. Adam, and W. Nau (1998) explored the photochemical generation and methanol trapping of localized singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl. This research demonstrated a method for achieving methanol trapping of a cyclopentane-1,3-diyl singlet diradical, highlighting the potential for creating novel organic compounds through photochemical reactions (Abe, Adam, & Nau, 1998).
Synthesis of Optically Pure Compounds
Haribabu Ankati et al. (2008) synthesized both antipodes of 2-azido-1-arylethanols with excellent optical purity via enzymatic reduction. These compounds were then used to create triazole-containing beta-blocker analogues employing click chemistry, indicating the compound's role in developing biologically active molecules (Ankati et al., 2008).
Analysis of Azepane Isomers
J. Nakajima et al. (2012) identified new compounds in unregulated drugs, including azepane isomers of AM-2233 and AM-1220. This study not only contributes to the understanding of the chemical nature of these substances but also to forensic science by developing methods for their detection and analysis (Nakajima et al., 2012).
Luminescence Switching
A study by Yating Wen et al. (2021) on (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone demonstrated the molecule's ability to switch between delayed fluorescence and room-temperature phosphorescence. This work highlights the potential applications of similar compounds in developing organic materials with tunable luminescent properties (Wen et al., 2021).
Diversity-Oriented Synthesis
Research by P. Wipf et al. (2004) involved the diversity-oriented synthesis of azaspirocycles, utilizing building blocks like omega-unsaturated dicyclopropylmethylamines to create functionalized pyrrolidines, piperidines, and azepines. This study showcases the compound's utility in constructing complex molecular architectures relevant to drug discovery (Wipf et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO/c20-18-10-8-16(9-11-18)17-7-3-4-12-21(14-17)19(22)13-15-5-1-2-6-15/h8-11,15,17H,1-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNVPPULAAZAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

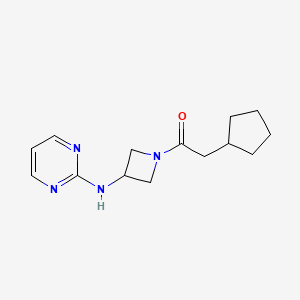
![4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752086.png)
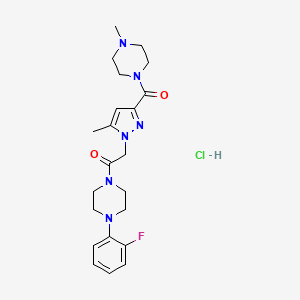
![5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B2752091.png)
![1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2752093.png)
![4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B2752095.png)
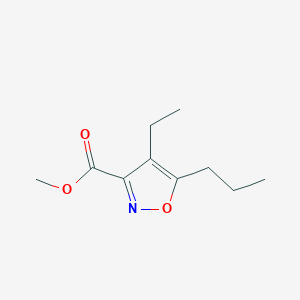
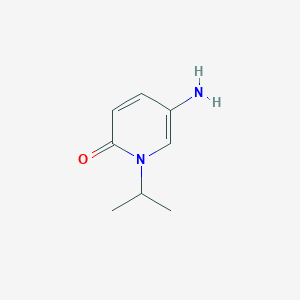

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2752103.png)

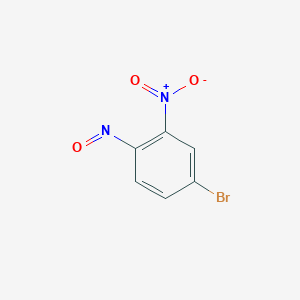
![N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2752106.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)